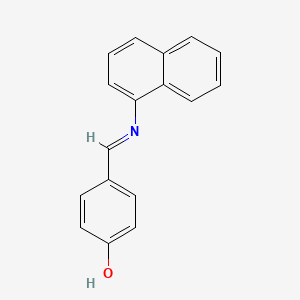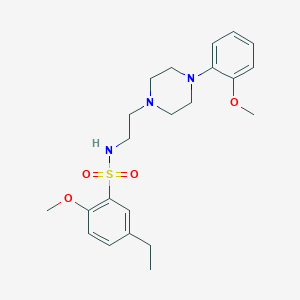![molecular formula C19H15F3N2O3 B2702360 (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313985-83-0](/img/structure/B2702360.png)
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been found to have potential therapeutic benefits in the treatment of cardiovascular diseases. This compound is a synthetic analog of a natural compound found in red yeast rice, called monacolin K. However, unlike monacolin K, ETC-1002 does not have any known side effects, making it a promising alternative for the treatment of cardiovascular diseases.
Mechanism of Action
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide works by inhibiting the activity of ATP-citrate lyase (ACL), an enzyme that plays a key role in the biosynthesis of cholesterol and fatty acids. By inhibiting ACL, (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide reduces the production of LDL-C, which can help reduce the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects, including reducing LDL-C levels, increasing high-density lipoprotein cholesterol (HDL-C) levels, reducing triglyceride levels, and reducing markers of inflammation and oxidative stress. These effects can help reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is that it does not have any known side effects, making it a promising alternative for the treatment of cardiovascular diseases. However, one of the limitations of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is that it has a short half-life, which may limit its efficacy in some patients.
Future Directions
There are several future directions for the research and development of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. One of the areas of focus is to further investigate the mechanism of action of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and its effects on lipid metabolism and inflammation. Another area of focus is to conduct clinical trials to evaluate the safety and efficacy of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide in different patient populations. Additionally, researchers are exploring the potential of combining (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide with other drugs for the treatment of cardiovascular diseases.
Synthesis Methods
The synthesis of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-trifluoromethylbenzaldehyde with ethyl cyanoacetate to form 4-(trifluoromethyl)phenylacetic acid ethyl ester. This compound is then reacted with 4-hydroxy-2H-chromen-2-one in the presence of a base to form (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
Scientific Research Applications
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic benefits in the treatment of cardiovascular diseases. Several studies have shown that (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can reduce low-density lipoprotein cholesterol (LDL-C) levels, which is a major risk factor for cardiovascular diseases. In addition, (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to have anti-inflammatory and anti-oxidant properties, which can help reduce the risk of cardiovascular diseases.
properties
IUPAC Name |
7-ethoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-26-14-8-3-11-9-15(17(23)25)18(27-16(11)10-14)24-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVLEKNXXTNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
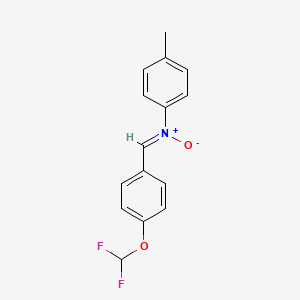
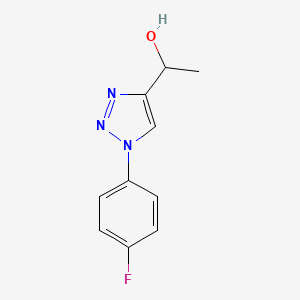
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
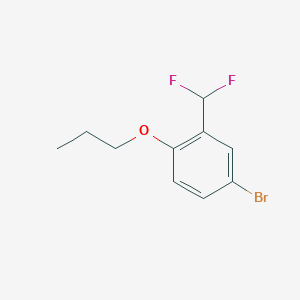
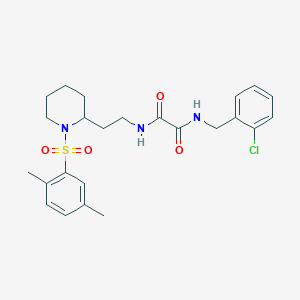
![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)
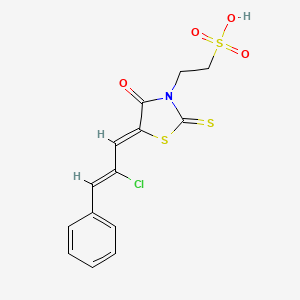
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)
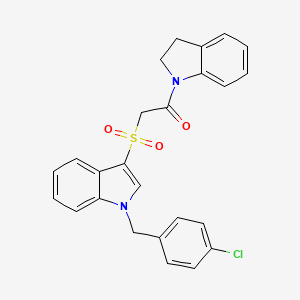
![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)
